molecular formula C11H10O3 B8496738 2-Hydroxy-2-methyl-4-phenylbutynoic acid

2-Hydroxy-2-methyl-4-phenylbutynoic acid

Cat. No.: B8496738
M. Wt: 190.19 g/mol
InChI Key: NSRLOXSAFXYFSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-2-methyl-4-phenylbutynoic acid is a useful research compound. Its molecular formula is C11H10O3 and its molecular weight is 190.19 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H10O3

Molecular Weight

190.19 g/mol

IUPAC Name

2-hydroxy-2-methyl-4-phenylbut-3-ynoic acid

InChI

InChI=1S/C11H10O3/c1-11(14,10(12)13)8-7-9-5-3-2-4-6-9/h2-6,14H,1H3,(H,12,13)

InChI Key

NSRLOXSAFXYFSL-UHFFFAOYSA-N

Canonical SMILES

CC(C#CC1=CC=CC=C1)(C(=O)O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A magnetically stirred mixture of 2.20 g (0.01 mole) of twice distilled 2-hydroxy-2-methyl-4-phenylbutynoate, ethyl ester 1.40 g (0.01 mole) of potassium carbonate and 3 ml of methanol in 20 ml of water was heated under a dry nitrogen atmosphere at 75°-80° C. for 1.5 hours, during which time the substrate dissolved to afford a faint yellow solution. After cooling, 20 ml of water was added and the solution was exhaustively extracted with ether. The aqueous phase was then treated with 1.5 g of Darco® activated carbon, filtered with suction through a Celite® pad and acidified in an ice bath with 2.0 ml (0.02 mole) of concentrated hydrochloric acid. The resulting oil was extracted with three 25 ml portions of ether and the combined extracts were washed with three 35 ml portions of water and dried over MgSO4. Filtration and concentration at the stripper provided an almost colorless oil which solidified on cooling. Recrystallization from hexane containing a trace of ether afforded 1.60 g (89% yield) of 2-hydroxy-2-methyl-4-phenylbutynoic acid as colorless plates, m.pt. 104.5°-106.0° C.
Name
2-hydroxy-2-methyl-4-phenylbutynoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ethyl ester
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

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